Ara-U Pretreatment Synergistically Enhances Ara-C Cytotoxicity via S-Phase Arrest and Deoxycytidine Kinase Upregulation
Pretreatment of L5178Y murine leukemia cells with uracil arabinoside (Ara-U) significantly enhances the cytotoxicity of cytosine arabinoside (Ara-C). This synergistic effect is mediated by Ara-U-induced S-phase arrest, which leads to a 3.6-fold increase in deoxycytidine kinase activity compared to untreated controls [1].
| Evidence Dimension | Deoxycytidine kinase activity |
|---|---|
| Target Compound Data | 3.6-fold increase over untreated controls |
| Comparator Or Baseline | Untreated control cells (baseline activity) |
| Quantified Difference | +360% |
| Conditions | L5178Y murine leukemia cells |
Why This Matters
Demonstrates that Ara-U is not merely an inert metabolite but a cell cycle modulator capable of priming cells for enhanced Ara-C efficacy, a property critical for designing sequential chemotherapy regimens.
- [1] Yang, J. L., Cheng, E. H., Capizzi, R. L., Cheng, Y. C., & Kute, T. (1985). Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia. Journal of Clinical Investigation, 75(1), 141-146. View Source
